Cromolyn-d5 (sodium)

Description

BenchChem offers high-quality Cromolyn-d5 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cromolyn-d5 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

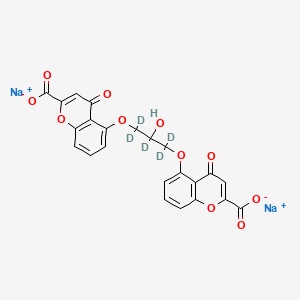

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H14Na2O11 |

|---|---|

Molecular Weight |

517.4 g/mol |

IUPAC Name |

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2/i9D2,10D2,11D;; |

InChI Key |

VLARUOGDXDTHEH-DDWFMYTPSA-L |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)[O-])O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Anchor: A Technical Guide to the Mechanism of Action of Cromolyn-d5 (Sodium) as an Internal Standard

Preamble: Beyond the Mast Cell

To the seasoned researcher, cromolyn sodium is well-recognized as a mast cell stabilizer, a therapeutic agent that prevents the release of inflammatory mediators like histamine.[1][2] Its clinical utility in managing conditions such as asthma and allergic rhinitis is well-documented.[3][4] However, in the world of bioanalysis, a close relative of this molecule, cromolyn-d5, plays an equally critical, albeit silent, role. This guide delves into the nuanced mechanism of action of cromolyn-d5 (sodium) not as a therapeutic, but as an indispensable tool in quantitative analysis: the internal standard. We will explore how this deuterated analog provides the analytical rigor required for robust and reliable drug quantification, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Imperative for an Internal Standard in Bioanalysis

Quantitative bioanalysis is a discipline of precision. The goal is to determine the exact concentration of an analyte, such as a drug or its metabolite, within a complex biological matrix like plasma, urine, or tissue homogenate. However, the journey from sample collection to final concentration value is fraught with potential for variability. Sample preparation steps, such as protein precipitation or liquid-liquid extraction, can have inconsistent recoveries. Injection volumes into the chromatograph may vary slightly, and the intricate dance of ionization in the mass spectrometer's source can be influenced by co-eluting matrix components, a phenomenon known as the matrix effect.[5]

An internal standard (IS) is the cornerstone of a self-validating system designed to counteract these variabilities.[6] An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. By adding a known concentration of the IS to all samples, calibrators, and quality control samples at the beginning of the sample preparation process, any subsequent loss or variation in analytical response will affect both the analyte and the IS to the same degree. The final quantification is then based on the ratio of the analyte's response to the IS's response, effectively normalizing for any inconsistencies.

Cromolyn-d5: The Ideal Analytical Surrogate

The choice of an internal standard is paramount to the success of a bioanalytical method. While structurally similar analogs can be used, the gold standard, particularly for LC-MS/MS, is a stable isotope-labeled (SIL) version of the analyte.[7] Cromolyn-d5, in which five hydrogen atoms in the cromolyn molecule have been replaced with deuterium, is an exemplary SIL-IS.

The mechanism of action of cromolyn-d5 as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled cromolyn.[8] This similarity ensures that:

-

Co-elution in Chromatography: Cromolyn-d5 and cromolyn will have virtually identical retention times in a chromatographic system.[9] This is because the substitution of hydrogen with deuterium results in a negligible change in polarity and interaction with the stationary phase. This co-elution is critical because it means both compounds experience the same matrix effects at the same time.[5]

-

Identical Extraction Recovery: During sample preparation, the chemical kinship between cromolyn-d5 and cromolyn ensures they behave identically. Any loss of the analyte during an extraction step will be mirrored by a proportional loss of the internal standard.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with near-identical efficiency. If co-eluting matrix components suppress or enhance the ionization of cromolyn, they will have the same effect on cromolyn-d5.[9]

The key difference, and the reason cromolyn-d5 is a successful IS, is its mass. The five deuterium atoms give cromolyn-d5 a higher molecular weight than cromolyn.[10] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even though they elute from the chromatography column simultaneously.

Visualizing the Principle of Isotope Dilution Mass Spectrometry

Caption: Workflow for quantitative analysis using Cromolyn-d5 as an internal standard.

A Self-Validating Experimental Protocol: Quantification of Cromolyn in Human Plasma

This protocol outlines a robust method for the quantification of cromolyn in human plasma using cromolyn-d5 as an internal standard, adhering to the principles of bioanalytical method validation as recommended by regulatory bodies such as the FDA.[11][12]

Preparation of Stock and Working Solutions

-

Cromolyn Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of cromolyn sodium and dissolve in 10 mL of a suitable solvent (e.g., 50:50 methanol:water).

-

Cromolyn-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of cromolyn-d5 sodium salt and dissolve in 1 mL of a suitable solvent.

-

Cromolyn Working Solutions: Serially dilute the cromolyn stock solution with the solvent to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the cromolyn-d5 stock solution with the solvent to achieve a final concentration that will yield a robust signal in the mass spectrometer.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the cromolyn working solutions to create a series of calibration standards at different concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 750 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the internal standard working solution (100 ng/mL cromolyn-d5). Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to ensure separation from endogenous interferences |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

Mass Spectrometric Detection

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both cromolyn and cromolyn-d5.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cromolyn | 467 | 379[13] |

| Cromolyn-d5 | 472 | 384 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizing the Analytical Workflow

Caption: Step-by-step process for analyzing cromolyn in plasma samples.

Trustworthiness: The Self-Validating System in Action

The protocol described above constitutes a self-validating system. The inclusion of cromolyn-d5 at the very beginning of the process ensures that any experimental variability is accounted for. For instance:

-

If the recovery from the protein precipitation step is only 80% for a particular sample, both the cromolyn and cromolyn-d5 concentrations in the final extract will be reduced by 20%. However, the ratio of their responses will remain unchanged, leading to an accurate final concentration.

-

If the injection volume for one sample is slightly lower than for others, the instrument responses for both the analyte and the internal standard will decrease proportionally, but their ratio will be constant.

-

If a co-eluting endogenous compound in a specific patient sample suppresses the ionization of cromolyn, it will also suppress the ionization of the co-eluting cromolyn-d5 to the same extent. The ratio of their signals will, therefore, remain a reliable measure of the true analyte concentration.

Conclusion: The Power of an Isotopic Anchor

Cromolyn-d5's mechanism of action as an internal standard is a testament to the elegance and power of isotope dilution mass spectrometry.[14][15] By serving as a near-perfect chemical mimic of the analyte, distinguishable only by its mass, it provides an unwavering anchor in the often-turbulent sea of bioanalysis. This deuterated analog allows researchers and drug development professionals to navigate the complexities of biological matrices and instrumental variability, ultimately ensuring the generation of accurate, precise, and trustworthy quantitative data.[16] The use of cromolyn-d5 transforms a good analytical method into a robust, self-validating system, a critical requirement for regulatory submissions and confident decision-making in the pharmaceutical sciences.

References

-

Cromolyn Sodium. StatPearls - NCBI Bookshelf. (2024-10-28). [Link]

-

Cromoglicic acid. Wikipedia. [Link]

-

Cromolyn sodium: a review. PubMed. [Link]

-

Development and Validation of a Sensitive Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Cromolyn Sodium in Human Plasma. PubMed. [Link]

-

Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. ResearchGate. [Link]

-

Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. Oxford Academic. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. (2025-10-30). [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. (2017-05-22). [Link]

-

Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PMC - NIH. (2022-04-21). [Link]

-

(PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. (2025-08-07). [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. (2025-10-30). [Link]

-

Isotope dilution. Wikipedia. [Link]

-

Internal standard in LC-MS/MS. Chromatography Forum. (2013-08-13). [Link]

-

DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. Semantic Scholar. [Link]

-

Bioanalytical Method Validation. FDA. [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. (2014-04-01). [Link]

-

Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. ScienceDirect. (2022-11-01). [Link]

-

Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. (2013-12-12). [Link]

-

Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. (2021-01-19). [Link]

-

Isotope Dilution Mass Spectrometry. Royal Society of Chemistry. (2013-04-24). [Link]

Sources

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 3. Cromolyn sodium: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. texilajournal.com [texilajournal.com]

- 10. Cromolyn-d5 Disodium Salt | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. fda.gov [fda.gov]

- 12. hhs.gov [hhs.gov]

- 13. researchgate.net [researchgate.net]

- 14. osti.gov [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

Precision in Polarity: The Critical Role of Deuterated Internal Standards in Cromolyn Bioanalysis

Executive Summary

Cromolyn sodium (disodium cromoglycate) presents a unique set of physicochemical challenges in bioanalysis. As a highly polar, dicarboxylic acid, it requires specific chromatographic conditions that often place it in the "danger zone" of ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technical guide examines the mechanistic necessity of using a stable isotope-labeled internal standard (SIL-IS), specifically deuterated Cromolyn (e.g., Cromolyn-d5), to ensure data integrity.[1] We demonstrate that structural analogs are insufficient for regulatory-grade quantification of Cromolyn due to their inability to track the analyte’s ionization efficiency through variable biological matrices.[1]

The Analytical Paradox of Cromolyn

Cromolyn is a mast cell stabilizer characterized by two chromone rings joined by a flexible linker.[1] Its structure dictates its analytical behavior:

-

High Polarity: LogP of ~1.83 (acidic form) to highly negative (salt form), leading to poor retention on standard C18 columns without ion-pairing or high aqueous phases.[1]

-

Anionic Character: It is most sensitively detected in Negative Electrospray Ionization (ESI-) mode.[1]

-

The Matrix Trap: Negative ESI is notoriously susceptible to ion suppression from phospholipids (e.g., glycerophosphocholines) present in plasma.[1] These endogenous interferences often elute in the same window as polar analytes like Cromolyn.[1]

The Consequence: Without an internal standard that co-elutes and experiences the exact same suppression event, quantification becomes non-linear and inaccurate.

The Mechanism of Deuterated Correction

The primary benefit of a deuterated internal standard (Cromolyn-d5) over a structural analog (e.g., Nedocromil) is Ionization Tracking .[1]

Co-elution and Matrix Factors

In LC-MS/MS, the Matrix Factor (MF) is the ratio of the analyte response in the presence of matrix ions to the response in pure solution.

-

Structural Analogs: Elute at a different retention time (

). If the analyte elutes at 2.5 min (high suppression zone) and the analog elutes at 3.5 min (clean zone), the analog cannot correct for the signal loss at 2.5 min.[1] -

Deuterated IS (SIL-IS): Elutes at virtually the same

as the analyte.[1] If the matrix suppresses the Cromolyn signal by 40%, it also suppresses the Cromolyn-d5 signal by 40%.[1] The ratio of Analyte/IS remains constant, preserving accuracy.

The Deuterium Isotope Effect

While SIL-IS is superior, researchers must be aware of the "Deuterium Isotope Effect."[1] Deuterated compounds are slightly less lipophilic than their protium counterparts.[1] On high-efficiency Reverse Phase (RP) columns, Cromolyn-d5 may elute slightly earlier than native Cromolyn.[1]

-

Mitigation: Ensure the chromatographic peak width is sufficient to maintain substantial overlap between the analyte and IS.

Comparative Analysis: IS Performance

The following table summarizes the impact of IS selection on Cromolyn validation parameters.

| Feature | External Standard | Structural Analog (e.g., Nedocromil) | Deuterated IS (Cromolyn-d5) |

| Retention Time ( | N/A | Different | Co-eluting (or slight shift < 2s) |

| Extraction Recovery | Does not track | Tracks partially (similar chemistry) | Tracks perfectly (identical chemistry) |

| Matrix Effect Correction | None | High Risk: Fails if suppression varies between | Optimal: Experiences identical suppression |

| Linearity ( | Poor in matrix | Variable (0.98 - 0.[1]99) | Excellent (> 0.995) |

| Regulatory Risk (FDA/EMA) | High | Moderate | Low (Gold Standard) |

Visualizing the Correction Mechanism

The following diagram illustrates why co-elution is non-negotiable for Cromolyn analysis in plasma.

Caption: Figure 1: The "Co-elution Shield." The Deuterated IS (Green) enters the suppression zone (Red) simultaneously with the Analyte (Blue), ensuring the signal ratio remains accurate.[1] The Analog IS (Yellow) misses the suppression event, leading to calculation errors.

Strategic Protocol: Validated LC-MS/MS Workflow

This protocol is designed for high-throughput plasma analysis, utilizing Protein Precipitation (PPT) which is cost-effective but requires the robust correction of a Deuterated IS.[1]

Reagents & Standards

-

Analyte: Cromolyn Sodium (USP Reference Standard).[1]

-

Internal Standard: Cromolyn-d5 (Isotopic purity > 99%).[1]

Sample Preparation (PPT)

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

Spike IS: Add 20 µL of Cromolyn-d5 working solution (500 ng/mL in methanol). Crucial: Spiking before extraction corrects for recovery losses.

-

Precipitate: Add 150 µL of Acetonitrile (0.1% Formic Acid).

-

Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase conditions).

LC-MS/MS Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[1]

-

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).[1] Acidic pH keeps Cromolyn protonated for better retention.

-

Flow Rate: 0.4 mL/min.[1]

-

MS Mode: Negative ESI (MRM).[1]

Workflow Diagram

Caption: Figure 2: Step-by-step extraction workflow emphasizing the early introduction of the Internal Standard to correct for both extraction efficiency and matrix effects.

Regulatory Context (FDA & ICH M10)

Adopting a deuterated IS is not just scientifically sound; it aligns with global regulatory expectations.[1]

-

FDA Bioanalytical Method Validation Guidance (2018): Explicitly states that "Matrix effects should be evaluated" and recommends IS use to compensate for matrix variability.[1]

-

ICH M10 Guideline: Highlights that for mass spectrometry, a stable isotope-labeled IS is recommended to minimize matrix factor variability (CV%) across different lots of matrix.[1]

Compliance Check:

When validating this method, you must perform the Matrix Factor (MF) test.[1]

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

-

Lin, Z. J., et al. (2003).[1][5] Development and validation of a sensitive liquid chromatographic–tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166.[1][5] Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] Retrieved from [Link]

Sources

- 1. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. Cromolyn sodium (Sodium cromoglycate) | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Bioanalytical Application of Cromolyn-d5 (Sodium)

[1]

Executive Summary

Cromolyn Sodium (Disodium cromoglycate) is a mast cell stabilizer used in the treatment of asthma and allergic rhinitis. Due to its high polarity and dicarboxylic acid structure, it presents significant challenges in bioanalysis, particularly regarding matrix effects and recovery in LC-MS/MS workflows.

Cromolyn-d5 (sodium) serves as the gold-standard Internal Standard (IS) for these assays.[1] By mirroring the physicochemical properties of the analyte while providing a distinct mass shift (+5 Da), it compensates for ionization suppression/enhancement and extraction variability. This guide outlines verified suppliers, technical specifications, and a validated experimental framework for its use.

Chemical & Technical Profile

Understanding the physicochemical nature of the IS is a prerequisite for successful method development.

| Feature | Specification |

| Compound Name | Cromolyn-d5 Disodium Salt |

| Synonyms | Sodium Cromoglycate-d5; DSCG-d5 |

| CAS Number | 2140317-08-2 |

| Molecular Formula | C₂₃H₉D₅Na₂O₁₁ |

| Molecular Weight | 517.36 g/mol (Salt) / ~473.4 g/mol (Free Acid-d5) |

| Isotopic Purity | Typically ≥ 99% Deuterium |

| Chemical Purity | ≥ 95% (HPLC) |

| Solubility | Soluble in Water, DMSO; Slightly soluble in Methanol |

| pKa | ~2.0 (Strongly acidic due to carboxylic groups) |

Structural Visualization

The following diagram illustrates the core structure and the logical relationship between the analyte and the internal standard.

Figure 1: Structural relationship between Cromolyn Sodium and its deuterated analog.[2][3]

Commercial Supplier Landscape

The following suppliers are verified sources for research-grade Cromolyn-d5. Sourcing decisions should prioritize Isotopic Purity (to minimize contribution to the analyte channel) and Certificate of Analysis (CoA) availability.

| Supplier | Catalog No. | Pack Sizes | Purity Specification | Notes |

| Toronto Research Chemicals (TRC) | TRC-C815002 | 1mg, 10mg | Isotopic: ≥99%Chemical: ≥95% | Primary source for many distributors.[1] Ships from Canada. |

| MedChemExpress (MCE) | HY-B1619S | 1mg, 5mg | Isotopic: ≥99% | High availability; widely cited in recent literature.[1] |

| Santa Cruz Biotechnology | sc-217967 | Consult | Isotopic: ≥99% | Good for bulk inquiries; check specific lot CoA.[1] |

| LGC Standards | TRC-C815002 | Various | Matches TRC | Official distributor for TRC in Europe/UK.[1] |

Procurement Strategy:

-

Primary Recommendation: TRC or LGC Standards often hold the original synthesis batches.

-

Verification: Always request the CoA before purchase to verify the position of the deuterium label. Labels on the central linker are most stable; labels on the chromone rings must be checked for exchangeability (though rare for aromatic protons).

Bioanalytical Methodology (LC-MS/MS)[1]

Cromolyn is a highly polar dicarboxylic acid. Standard Reverse Phase (RP) chromatography often results in poor retention and peak tailing. The following protocol utilizes Negative Ion Mode ESI and optimized extraction to ensure robustness.

Experimental Workflow

Figure 2: Step-by-step bioanalytical workflow for Cromolyn quantification.[1]

Detailed Protocol

A. Sample Preparation (Protein Precipitation)

Cromolyn binds avidly to plasma proteins. Acidic precipitation or simple organic precipitation is effective.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of Cromolyn-d5 working solution (e.g., 500 ng/mL in water). Vortex gently.

-

Precipitation: Add 200 µL of Methanol/Acetonitrile (50:50 v/v) . Rationale: The mixture ensures solubility of the polar salt while precipitating proteins.

-

Agitation: Vortex for 1 min; Centrifuge at 10,000 × g for 10 min at 4°C.

-

Transfer: Transfer supernatant to an autosampler vial. (Optional: Dilute 1:1 with water if peak shape is poor due to solvent strength).

B. LC Conditions

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0). Rationale: Ammonium acetate buffers the ionization; slight acidity keeps the carboxylic acids partially suppressed for retention, though fully ionized (negative) is needed for MS.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

C. Mass Spectrometry (MRM Parameters)

Operate in Negative Electrospray Ionization (ESI-) mode.

-

Analyte (Cromolyn): m/z 467.1 [M-H]⁻ → 379.0 (Loss of C3H4O3 fragment).

-

Internal Standard (Cromolyn-d5): m/z 472.1 [M-H]⁻ → 384.0.[1]

-

Note: The transition m/z 467 → 245 is also commonly cited in literature [1].

Quality Assurance & Validation

To ensure the "Trustworthiness" of your data, the following validation steps are mandatory when introducing Cromolyn-d5.

Cross-Signal Contribution (Crosstalk)

Because the mass difference is only 5 Da, isotopic interference is possible at high concentrations.

-

Test: Inject a blank sample containing only the IS at working concentration.

-

Acceptance: The area response in the Analyte channel (m/z 467) must be < 20% of the LLOQ response.

-

Reverse Test: Inject a ULOQ (Upper Limit of Quantification) sample of Cromolyn (no IS). Check the IS channel (m/z 472). Response should be < 5% of typical IS response.

Matrix Effect Assessment

Cromolyn is susceptible to ion suppression from phospholipids.

-

Protocol: Compare the peak area of Cromolyn-d5 spiked into extracted blank plasma vs. Cromolyn-d5 in pure solvent.

-

Calculation: Matrix Factor (MF) = Area(Post-Extraction Spike) / Area(Solvent Standard)[1]

-

Target: MF should be between 0.85 and 1.15. If MF < 0.5, significant suppression is occurring; consider switching to a HILIC column or improving cleanup (e.g., Phospholipid Removal Plates).

References

Sources

- 1. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding Isotope Effects of Cromolyn-d5 (Sodium) in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled (SIL) internal standards are the cornerstone of high-precision quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Among these, deuterated compounds are the most frequently employed. This guide provides a comprehensive examination of the isotope effects associated with Cromolyn-d5, the deuterated analog of Cromolyn, a mast cell stabilizer.[1][2] We will delve into the theoretical underpinnings of kinetic and chromatographic isotope effects, their practical implications in an LC-MS workflow, and the causality behind key experimental choices. This document serves as a technical resource for scientists aiming to develop, validate, and troubleshoot robust bioanalytical methods for Cromolyn, ensuring data of the highest integrity and regulatory compliance.

The Foundational Role of Deuterated Internal Standards in LC-MS

Quantitative LC-MS/MS has become the preferred platform for bioanalysis due to its exceptional sensitivity, selectivity, and accuracy.[3] However, the analytical process is susceptible to variability from multiple sources, including sample preparation, chromatographic separation, and mass spectrometric detection.[4] Internal standards (IS) are crucial for mitigating this variability.[3][5]

A stable isotope-labeled internal standard, such as Cromolyn-d5, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte (Cromolyn).[6][7] This ensures that the IS and analyte behave similarly during extraction, chromatography, and ionization, thereby providing the most accurate normalization of the analyte's signal.[7][8] The use of SIL-IS is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[8]

Unraveling Isotope Effects: A Double-Edged Sword

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is the most common and seemingly subtle modification in creating a SIL-IS.[9] While chemically identical, the mass difference between H and D gives rise to several "isotope effects" that can manifest in a quantitative LC-MS workflow. Understanding these effects is paramount for robust method development.

The Kinetic Isotope Effect (KIE): A Tool in Drug Discovery and a Factor in Bioanalysis

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon is known as the Kinetic Isotope Effect (KIE).[10][11]

In drug discovery, the KIE is intentionally leveraged to slow down drug metabolism at specific sites, potentially improving a drug's pharmacokinetic profile, such as increasing its half-life.[11][12][13][14] This is achieved by strategically replacing hydrogens at metabolically active sites with deuterium.

For the purpose of an internal standard, the KIE is generally not a desired feature. If the deuteration occurs at a site of metabolic instability on the Cromolyn molecule, the rate of metabolism for Cromolyn-d5 could differ from that of native Cromolyn. This can become a significant issue in cell-based assays or in vivo studies where metabolism can occur.

Metabolic Switching: A critical consequence of the KIE is the potential for "metabolic switching" or "metabolic shunting".[9][13] If the primary metabolic pathway of Cromolyn is slowed by deuteration, the metabolic machinery of the cell (e.g., Cytochrome P450 enzymes) may shift to alternative, secondary metabolic pathways.[9][13][15][16][17] This can lead to a different metabolite profile for Cromolyn-d5 compared to Cromolyn, which would violate the core assumption that the IS perfectly mimics the analyte.

Chromatographic Isotope Effect: The Potential for Separation

In reversed-phase liquid chromatography, it is often observed that the deuterated analog elutes slightly earlier than its non-deuterated counterpart.[18] This is known as the chromatographic isotope effect. The underlying principle is that C-D bonds are slightly shorter and less polarizable than C-H bonds.[11] This can result in weaker van der Waals interactions with the stationary phase of the chromatography column, leading to a shorter retention time.

While often subtle, this effect can be pronounced enough to cause partial or even complete chromatographic separation of the analyte and the internal standard. While not necessarily a detriment to the assay, it is a factor that must be considered during method development. If the separation is significant, it is crucial to ensure that matrix effects are consistent across the elution times of both peaks.

Experimental Design and Method Validation: A Self-Validating System

A robust bioanalytical method is a self-validating system. Every step is designed to ensure accuracy, precision, and reproducibility. The principles outlined by the FDA's Bioanalytical Method Validation guidance should be followed.[19][20][21]

Selection and Characterization of Cromolyn-d5

The quality of the deuterated internal standard is paramount. The following should be considered when sourcing or synthesizing Cromolyn-d5:

-

Isotopic Purity: A high isotopic enrichment (ideally ≥98%) is necessary to minimize the contribution of the unlabeled analyte in the internal standard solution.[8]

-

Chemical Purity: The standard should be free of other impurities that could interfere with the analysis.

-

Position of Deuteration: The deuterium atoms should be placed on a part of the molecule that is not susceptible to hydrogen/deuterium exchange with the solvent.[8] Placing labels on aromatic rings or stable alkyl chains is generally preferred over positions like hydroxyl (-OH) or amine (-NH) groups.

A Step-by-Step Protocol for LC-MS/MS Analysis of Cromolyn and Cromolyn-d5

The following is a representative protocol for the analysis of Cromolyn using Cromolyn-d5 as an internal standard. This should be optimized for the specific instrumentation and matrix being used.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, standard, or quality control (QC), add 10 µL of Cromolyn-d5 internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

-

Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for this type of analysis.[22]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 8.0 in water.[23][24][25]

-

Gradient: A gradient elution may be necessary to achieve optimal separation from matrix components. An example gradient could be:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-3.5 min: 90% B

-

3.5-4.0 min: 90-10% B

-

4.0-5.0 min: 10% B (re-equilibration)

-

-

Column Temperature: 40°C.[24]

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for Cromolyn.[24]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: These will need to be optimized for the specific instrument but may include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Data Interpretation and Visualization

Quantitative Data Summary

The following table illustrates the expected data from a well-characterized system.

| Parameter | Cromolyn | Cromolyn-d5 | Acceptance Criteria |

| Precursor Ion (m/z) | 467.0 | 472.0 | Instrument specific |

| Product Ion (m/z) | 379.1 | 384.1 | Instrument specific |

| Retention Time (min) | ~2.5 | ~2.48 | Consistent peak shape |

| Peak Area Ratio | Analyte/IS | - | Used for quantification |

| Accuracy (% Bias) | Within ±15% | - | ±15% (±20% at LLOQ) |

| Precision (%CV) | ≤15% | - | ≤15% (≤20% at LLOQ) |

Visualizing the Workflow and Isotope Effects

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Caption: Bioanalytical workflow for Cromolyn quantification.

Sources

- 1. EP2391618B1 - Cromolyn derivatives and related methods of imaging and treatment - Google Patents [patents.google.com]

- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. nebiolab.com [nebiolab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 20. hhs.gov [hhs.gov]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Development and Validation of a Liquid Chromatography-Mass Spectrometry Based Analytical Assay for Determination of Cromolyn Sodium in Skin Permeation Studies [dc.etsu.edu]

- 24. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Stability and Storage Conditions for Cromolyn-d5 (Sodium)

[1][2][3]

Executive Summary

Cromolyn-d5 (sodium) is the stable isotope-labeled analog of Cromolyn Sodium, utilized primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. As a disodium salt of a bis-chromone dicarboxylic acid, its stability profile is governed by three critical factors: hygroscopicity , pH-dependent solubility/degradation , and photostability .

While the non-labeled parent compound is relatively robust at room temperature, the high cost and required isotopic purity of Cromolyn-d5 dictate a stricter storage protocol. This guide defines the "Gold Standard" handling procedures to prevent isotopic dilution (H/D exchange), hydrolysis, and photolytic degradation.

Physicochemical Profile & Stability Drivers[2][4][5][6]

To ensure data integrity, one must understand the molecular behaviors that threaten the standard's purity.

| Parameter | Characteristic | Impact on Stability & Storage |

| Chemical Structure | Bis-chromone skeleton with a 2-hydroxypropane linker.[1] | The chromone ring is susceptible to alkaline hydrolysis (ring opening). |

| Salt Form | Disodium salt ( | Highly hygroscopic . Moisture absorption alters weighing accuracy and can catalyze solid-state degradation. |

| Solubility | Water-soluble; sparingly soluble in pure organic solvents. | Requires aqueous-organic mixtures (e.g., MeOH:Water) for stock preparation. Precipitates at pH < 2.0 .[2] |

| Isotopic Label | Deuterium ( | Generally stable on the carbon skeleton. However, extreme pH can catalyze Hydrogen-Deuterium (H/D) exchange at specific positions. |

| pKa | ~1.5 - 2.0 (carboxylic acids). | Exists as an anion at physiological pH. Acidification drives it to the insoluble free acid form. |

Solid-State Storage Protocols

Objective: Maintain chemical purity >99% and isotopic enrichment >99 atom % D.

Primary Storage Conditions

-

Temperature: -20°C (± 5°C) . While the parent compound is stable at RT, freezing arrests kinetic degradation pathways for the reference standard.

-

Atmosphere: Inert Gas Purge (Argon/Nitrogen) . Oxygen exposure is less critical than moisture, but displacing air prevents humidity ingress.

-

Container: Amber glass vials with PTFE-lined screw caps.

-

Why Amber? Cromolyn is photosensitive; UV exposure generates degradation products (Deg-1/Deg-2).

-

Why PTFE? Prevents leaching of plasticizers which interfere with MS signals.

-

-

Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or molecular sieves).

Handling Workflow (Self-Validating Protocol)

-

Equilibration: Allow the vial to warm to room temperature (20-25°C) inside the desiccator for 30 minutes before opening.

-

Causality: Opening a cold vial in humid air causes immediate condensation on the hygroscopic salt, altering the net weight and potentially initiating hydrolysis.

-

Solution Preparation & Stability

Objective: Create stable stock solutions for LC-MS/MS calibration.

Solvent Selection

Cromolyn Sodium is insoluble in 100% Methanol or Acetonitrile. It requires water for solvation.

-

Recommended Solvent: Methanol:Water (50:50 v/v) or Water:Acetonitrile (80:20 v/v).

-

pH Control: The solution must be neutral to slightly basic (pH 7–8).

Protocol: Preparation of Master Stock (1 mg/mL)

-

Weighing: Weigh Cromolyn-d5 sodium into a clean amber volumetric flask.

-

Dissolution: Add HPLC-grade water (approx. 50% of volume) and vortex until fully dissolved.

-

Dilution: Make up to volume with Methanol (or Acetonitrile).

-

Aliquoting: Divide immediately into single-use aliquots (e.g., 100 µL) in amber polypropylene or glass inserts.

-

Storage: Store aliquots at -80°C .

Solution Stability Matrix

| Condition | Stability Estimate | Recommendation |

| -80°C (Stock) | > 12 Months | Preferred for long-term storage. |

| -20°C (Stock) | 3 - 6 Months | Acceptable for active use. |

| 4°C (Working Soln) | 1 - 2 Weeks | Keep in autosampler; monitor for precipitation. |

| Room Temp (Bench) | < 24 Hours | Discard after daily use. |

Degradation Mechanisms & Troubleshooting

Understanding how Cromolyn fails allows for rapid troubleshooting of anomalous MS data.

A. Alkaline Hydrolysis (Base Stress)

At pH > 10, the chromone ring system undergoes cleavage. This is irreversible.

-

Indicator: Appearance of early-eluting peaks in LC-MS (degradation products).

-

Prevention: Ensure buffers (e.g., Ammonium Acetate) are pH < 8.5.[5]

B. Acid Precipitation

At pH < 2.0, the carboxylate groups protonate, forming the insoluble free acid.

-

Indicator: Loss of signal intensity (IS dropout) or blocked LC columns/injectors.

-

Prevention: Do not use high concentrations of Formic Acid or TFA in the sample diluent.

C. Photolytic Degradation

Exposure to UV light breaks down the chromone structure.

-

Indicator: Yellowing of the solution or extra peaks.

-

Prevention: Strict use of amber glassware.

Visualized Workflows

Figure 1: Storage & Handling Logic

This flowchart illustrates the critical decision nodes for handling the hygroscopic standard.

Caption: Figure 1. Critical workflow for receipt, storage, and solubilization to prevent moisture-induced degradation.

Figure 2: pH-Dependent Stability Profile

This diagram visualizes the "Safe Zone" for Cromolyn solution chemistry.

Caption: Figure 2. The stability window for Cromolyn is narrow; avoid strong acids (precipitation) and strong bases (hydrolysis).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2882, Cromolyn. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2012). Cromolyn Sodium Oral Solution Prescribing Information. Retrieved from [Link][6]

-

Ngwa, G. (2010).[7] Forced degradation studies as an integral part of organic chemical drug stability. Drug Development and Industrial Pharmacy. (Contextual grounding on hydrolysis mechanisms).

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Handling. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

An In-depth Technical Guide to the Application of Cromolyn-d5 (sodium) in Pharmacokinetic Studies

Abstract

This technical guide provides a comprehensive overview of the strategic use of Cromolyn-d5 (sodium salt), a deuterated analog of Cromolyn (sodium salt), in modern pharmacokinetic (PK) research. We delve into the core principles that establish Cromolyn-d5 as the gold standard internal standard for the bioanalysis of Cromolyn. This document will navigate through the mechanistic underpinnings of Cromolyn, the rationale for employing stable isotope-labeled standards, and detailed, field-proven protocols for method development and validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable bioanalytical assays for pharmacokinetic characterization.

Introduction: Cromolyn Sodium and the Imperative for Precise Pharmacokinetic Analysis

Cromolyn sodium is a mast cell stabilizer used in the management of allergic conditions such as asthma, allergic rhinitis, and mastocytosis.[1][2] Its primary mechanism of action involves the inhibition of mast cell degranulation, which in turn prevents the release of inflammatory mediators like histamine and leukotrienes.[1][2][3] Despite its long-standing clinical use, the pharmacokinetic profile of Cromolyn presents unique analytical challenges. The drug exhibits poor absorption from the gastrointestinal tract, with an oral bioavailability of approximately 0.5% to 2%.[1][4] Consequently, plasma concentrations are often low, necessitating highly sensitive and specific analytical methods to accurately define its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic studies are the bedrock of drug development, providing critical data on a drug's behavior in the body. Accurate PK data is essential for determining appropriate dosing regimens, assessing bioequivalence, and understanding potential drug-drug interactions. Given the low systemic exposure of Cromolyn, any variability in the analytical process can lead to significant errors in PK parameter estimation. This underscores the need for a robust bioanalytical strategy that can mitigate such variability.

The Lynchpin of Accuracy: Cromolyn-d5 as a Stable Isotope-Labeled Internal Standard

The cornerstone of a reliable quantitative bioanalytical method, particularly in LC-MS/MS, is the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[5][6][7] While structurally similar analogs can be used, the ideal IS is a stable isotope-labeled (SIL) version of the analyte.[8][9]

Cromolyn-d5, in which five hydrogen atoms in the Cromolyn molecule have been replaced with deuterium, is the preferred internal standard for Cromolyn bioanalysis. Here's why:

-

Physicochemical Mimicry: Cromolyn-d5 is, for all practical purposes, chemically identical to Cromolyn.[9] This ensures that it behaves in a nearly identical manner during every step of the analytical process, including extraction, chromatography, and ionization in the mass spectrometer.[10] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the IS, and any suppression or enhancement of the ionization signal due to matrix effects will affect both the analyte and the IS equally.[10][11]

-

Mass Differentiation: The key difference between Cromolyn and Cromolyn-d5 is their mass. The five deuterium atoms give Cromolyn-d5 a mass-to-charge ratio (m/z) that is 5 units higher than that of Cromolyn. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical properties ensure they co-elute during chromatography.[9][11]

The use of a SIL-IS like Cromolyn-d5 forms the basis of the stable isotope dilution analysis (SIDA) technique, which is the gold standard for quantitative mass spectrometry.

The Principle of Stable Isotope Dilution Analysis (SIDA)

The fundamental principle of SIDA is the use of the ratio of the analyte's signal to the IS's signal for quantification. Since a fixed amount of the IS is added to every sample, this ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response.

Caption: Workflow of Stable Isotope Dilution Analysis.

Developing a Robust LC-MS/MS Method for Cromolyn Quantification

A validated LC-MS/MS method is essential for generating reliable data for PK studies. The following sections outline a typical workflow for developing and validating a method for the quantification of Cromolyn in a biological matrix (e.g., plasma) using Cromolyn-d5 as the internal standard.

Instrumentation and Reagents

-

LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Analytical Column: A C18 reversed-phase column is commonly used for the separation of Cromolyn.[12]

-

Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol, water), and high-purity reagents (e.g., ammonium formate, formic acid).

-

Standards: Certified reference standards of Cromolyn (sodium salt) and Cromolyn-d5 (sodium salt).

Method Development

4.2.1. Mass Spectrometry Optimization

The first step is to optimize the mass spectrometer parameters for both Cromolyn and Cromolyn-d5. This is typically done by infusing a standard solution of each compound directly into the mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) is commonly used, and given the acidic nature of Cromolyn, negative ion mode is often preferred.

-

Precursor and Product Ions: The instrument is tuned to select the deprotonated molecule ([M-H]⁻) as the precursor ion. This ion is then fragmented in the collision cell, and the most stable and abundant fragment ion is selected as the product ion. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cromolyn | 467.0 | 379.1 |

| Cromolyn-d5 | 472.0 | 384.1 |

| Note: The exact m/z values may vary slightly depending on the instrument and calibration. |

4.2.2. Chromatographic Separation

The goal of chromatography is to separate Cromolyn from other components in the sample matrix that could interfere with the analysis.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good peak shape and resolution.

-

Flow Rate and Column Temperature: These parameters are optimized to achieve a reasonable run time while maintaining good separation.

4.2.3. Sample Preparation

The objective of sample preparation is to extract Cromolyn and Cromolyn-d5 from the biological matrix and remove proteins and other interfering substances.

-

Protein Precipitation (PPT): This is a simple and common method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analytes is collected.

-

Liquid-Liquid Extraction (LLE): This method involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to retain the analytes while interfering substances are washed away. The analytes are then eluted with a small volume of solvent.

Caption: General Sample Preparation Workflow for Bioanalysis.

Method Validation

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure that it is reliable and fit for its intended purpose.[13] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[13]

-

Calibration Curve: The relationship between the analyte concentration and the instrument response. A linear regression is typically used, and the correlation coefficient (r²) should be close to 1.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12][14]

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion: Ensuring Data Integrity in Pharmacokinetic Research

The use of Cromolyn-d5 as a stable isotope-labeled internal standard is a critical component of a robust and reliable bioanalytical method for the pharmacokinetic evaluation of Cromolyn. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability throughout the analytical process, from sample preparation to detection. By following a systematic approach to method development and validation, researchers can generate high-quality, reproducible data that accurately reflects the in vivo behavior of Cromolyn. This, in turn, enables informed decision-making in drug development and ultimately contributes to the safe and effective use of this important medication.

References

- Bernstein, I. L. (1985). Cromolyn sodium. Chest, 87(1 Suppl), 68S–73S.

-

Bioanalytical Method Validation. (2018). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

-

Cromolyn Sodium Oral Solution, Concentrate - accessdata.fda.gov. (n.d.). Retrieved from [Link]

-

Holman, M. K., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. [Link]

-

Lin, Z. J., et al. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166. [Link]

-

Neale, M. G., et al. (1986). The pharmacokinetics of sodium cromoglycate in man after intravenous and inhalation administration. British Journal of Clinical Pharmacology, 22(4), 373–382. [Link]

-

Sanjay, P. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-medical Science. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

Sources

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. macsenlab.com [macsenlab.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. waters.com [waters.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: LC-MS/MS Method Development for Cromolyn-d5 (Sodium)

Abstract & Strategic Overview

Cromolyn sodium (CS) is a mast cell stabilizer widely used in the treatment of asthma and allergic rhinitis.[1] Its physicochemical profile—high polarity (logP < 0), high molecular weight (512.33 Da), and strong acidity (pKa ~1.9)—presents unique challenges for bioanalysis.[1] Standard Reversed-Phase (RP) chromatography often yields poor retention and peak tailing due to secondary interactions.[1]

This guide details the development of a robust LC-MS/MS method utilizing Cromolyn-d5 (sodium) as the internal standard (IS). Unlike generic analogs, the deuterated IS compensates for matrix effects and extraction variability, which are critical in plasma and urine analysis.

Key Technical Differentiators:

-

High-pH Chromatography: Utilization of basic mobile phases (pH 8.[1]0) to fully ionize the analyte, improving peak shape and sensitivity in negative ESI mode.

-

Mixed-Mode SPE: Transitioning from protein precipitation (PPT) to Mixed-Mode Anion Exchange (MAX) SPE to eliminate phospholipid interference and ensure method longevity.[1]

Compound Characterization & Reagents

Target Analytes

| Compound | Molecular Formula | MW ( g/mol ) | pKa | LogP |

| Cromolyn Sodium | 512.33 (Free acid: 468.[1][2]37) | ~1.9 (Acidic) | -1.2 (Hydrophilic) | |

| Cromolyn-d5 (IS) | 517.36 | ~1.9 | -1.2 |

Critical Reagents

-

Internal Standard: Cromolyn-d5 disodium salt (ensure isotopic purity >99%).

-

LC Column: High-pH stable C18 (e.g., Agilent Poroshell HPH-C18 or Waters XBridge BEH C18).[1] Standard silica C18 columns will degrade under the required pH 8.0 conditions.

-

Buffer: Ammonium Bicarbonate (LC-MS grade).[1]

-

SPE Cartridges: Mixed-Mode Anion Exchange (MAX), 30 mg/1 cc.[1]

Experimental Protocol

Method Development Logic (Decision Tree)

The following diagram illustrates the rationale behind selecting High-pH chromatography and MAX extraction.

Caption: Decision matrix for optimizing Cromolyn methodology based on physicochemical properties.

Sample Preparation (Mixed-Mode Anion Exchange)

Rationale: Cromolyn is a dicarboxylic acid.[1] Using MAX cartridges allows the analyte to bind electrostatically while neutral interferences (fats, neutrals) are washed away with organic solvents.

-

Sample Pre-treatment:

-

Aliquot 100 µL Plasma/Serum.[1]

-

Add 20 µL Cromolyn-d5 IS Working Solution (1 µg/mL in 50:50 MeOH:Water).

-

Add 300 µL 4% Phosphoric Acid (to disrupt protein binding and adjust pH < pKa of sorbent, but ensure analyte is ionizable for MAX binding). Note: For MAX, we generally load at neutral/basic pH if using anion exchange, OR acidic if using CX.[1] For MAX (Anion Exchange), dilute with 50 mM Ammonium Acetate pH 7 to ensure Cromolyn is negatively charged (COO-).[1]

-

Corrected Step: Dilute sample 1:3 with 50 mM Ammonium Acetate (pH ~7-8) . Cromolyn must be anionic to bind to the quaternary amine of the MAX sorbent.[1]

-

-

SPE Workflow (MAX Cartridge):

-

Condition: 1 mL MeOH.

-

Equilibrate: 1 mL Water.

-

Load: Apply pre-treated sample (~400 µL). Gravity flow or low vacuum.[1]

-

Wash 1 (Interference Removal): 1 mL 5% Ammonium Hydroxide in Water (removes proteins/neutrals).[1]

-

Wash 2 (Matrix Removal): 1 mL MeOH (removes hydrophobic neutrals; Cromolyn stays bound via ionic interaction).[1]

-

Elute: 2 x 400 µL 2% Formic Acid in Methanol . (Acidification neutralizes the Cromolyn carboxyl groups, breaking the ionic bond with the sorbent).

-

-

Reconstitution:

-

Evaporate eluate under Nitrogen at 40°C.[1]

-

Reconstitute in 100 µL Mobile Phase (90% Buffer / 10% ACN).

-

LC-MS/MS Conditions

Chromatography (LC):

-

Column: Agilent Poroshell HPH-C18, 2.1 x 50 mm, 2.7 µm (or equivalent).[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 8.0.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Gradient:

Mass Spectrometry (MS/MS):

-

Source: Electrospray Ionization (ESI), Negative Mode .[1]

-

Spray Voltage: -2500 V (Optimize for your source).

-

Temperature: 500°C.[1]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Cromolyn | 467.0 | 379.0 | 50 | 25 |

| Cromolyn-d5 | 472.0 | 384.0* | 50 | 25 |[1]

Note: The d5 product ion should be verified during tuning. If the fragment involves the loss of a non-deuterated moiety (e.g., CO2), the shift will remain +5 (384). If the deuterium is lost, it will revert to 379.

Method Validation Strategy (FDA/ICH M10)[1]

To ensure "Trustworthiness," the method must undergo rigorous validation.

Linearity & Sensitivity[1]

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Curve: Weighted linear regression (

). -

Acceptance:

; Accuracy ±15% (±20% at LLOQ).

Matrix Effect & Recovery

Since Cromolyn is highly polar, it is susceptible to suppression by early-eluting polar matrix components.[1]

-

Experiment: Compare post-extraction spike area (A) vs. neat solution area (B).

-

Calculation: Matrix Factor (MF) = A / B.[1]

-

Role of Cromolyn-d5: The IS-normalized MF should be close to 1.0, proving the d5 analog compensates for any suppression.

Troubleshooting & Optimization (Expertise)

Issue: Low Sensitivity in Negative Mode

-

Cause: Poor ionization efficiency or pH mismatch.[1]

-

Fix: Ensure Mobile Phase A is basic (pH 8.0). Acidic mobile phases suppress the ionization of the carboxylic acid groups, drastically reducing signal in negative mode.

Issue: Peak Tailing

-

Cause: Secondary interactions with free silanols on the column.[1]

-

Fix: Use high ionic strength buffer (10-20 mM Ammonium Bicarbonate) and ensure the column is "Endcapped" and designed for high pH stability.[1]

Issue: Carryover

-

Cause: Cromolyn sticks to metallic surfaces.[1]

-

Fix: Use a needle wash of 50:25:25 Water:MeOH:Isopropanol with 0.5% Ammonium Hydroxide.[1] The basic wash helps solubilize the acidic drug.[1]

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

-

ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation and Study Sample Analysis M10. Link

-

Lin, Z. J., et al. (2003).[1] Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B. Link

-

Puri, A., et al. (2022).[1] Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. Link

Sources

High-Sensitivity Quantitation of Cromolyn in Biological Matrices via LC-MS/MS Using Cromolyn-d5 (Sodium)

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Cromolyn (as sodium salt) in human plasma and urine. Due to Cromolyn’s high polarity (dicarboxylic acid) and low oral bioavailability (~1%), standard reverse-phase methods often suffer from poor retention or ionization suppression. This method utilizes Cromolyn-d5 (sodium) as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variations. We employ negative electrospray ionization (ESI-) and a specific protein precipitation workflow to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL with a run time of under 5 minutes.

Introduction & Scientific Rationale

The Clinical Challenge

Cromolyn sodium is a mast cell stabilizer used in the management of asthma and allergic rhinitis. Its structure consists of two chromone rings joined by a flexible linker. It is highly polar (logP ~ -4.8 at pH 7.4) and exists as a dianion at physiological pH.

-

Bioavailability: Extremely low (<1%) when administered orally.

-

Clearance: Excreted unchanged in bile and urine.

-

Analytical Hurdle: The presence of two carboxylic acid groups makes the molecule difficult to retain on standard C18 columns at low pH and difficult to ionize in positive mode.

The Solution: Negative Mode & Deuterated IS

To overcome these challenges, this protocol utilizes:

-

Negative Mode ESI: Exploiting the acidic moieties for [M-H]⁻ generation, which offers superior sensitivity over positive mode for this analyte.

-

Alkaline Mobile Phase: Using ammonium bicarbonate/acetate (pH ~8.0) ensures the molecule is fully deprotonated, maximizing ionization efficiency.

-

Cromolyn-d5 Internal Standard: The d5-analog tracks the analyte perfectly through the extraction and ionization process, compensating for the significant matrix effects often seen in plasma analysis of polar compounds.

Materials & Reagents

| Reagent | Grade/Specification |

| Cromolyn Sodium | USP Reference Standard (>99%) |

| Cromolyn-d5 (Sodium) | Isotopic Purity >99% (d5) |

| Methanol (MeOH) | LC-MS Grade |

| Acetonitrile (ACN) | LC-MS Grade |

| Ammonium Acetate | LC-MS Grade |

| Ammonium Bicarbonate | LC-MS Grade |

| Water | Milli-Q (18.2 MΩ·cm) |

| Human Plasma | K2EDTA (Drug-free) |

Experimental Protocol

Stock Solution Preparation

-

Cromolyn Stock (1 mg/mL): Dissolve 1.0 mg of Cromolyn Sodium in 1.0 mL of 50:50 Methanol:Water. Store at -20°C.

-

Cromolyn-d5 IS Stock (100 µg/mL): Dissolve 1.0 mg of Cromolyn-d5 in 10 mL of 50:50 Methanol:Water.

-

Working IS Solution (500 ng/mL): Dilute the IS Stock in pure Methanol. This solution acts as the precipitating agent.

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Shoot" methodology optimized for polar acidic drugs.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

-

Precipitation: Add 150 µL of Working IS Solution (Methanol containing 500 ng/mL Cromolyn-d5).

-

Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

-

Mix: Briefly vortex to mix. Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (LC):

-

System: UHPLC System (e.g., Agilent 1290 / Waters UPLC)

-

Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 2.7 µm) or equivalent high-pH stable C18.

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.0 with Ammonia)

-

Mobile Phase B: Acetonitrile

Gradient Profile:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.00 | 5 |

| 0.50 | 5 |

| 2.50 | 90 |

| 3.00 | 90 |

| 3.10 | 5 |

| 5.00 | 5 (Re-equilibration) |

Mass Spectrometry (MS):

-

Polarity: Negative (-)

-

Spray Voltage: -2500 V

-

Gas Temp: 350°C

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

|---|---|---|---|---|

| Cromolyn | 467.1 [M-H]⁻ | 379.0 | 25 | 100 |

| Cromolyn-d5 | 472.1 [M-H]⁻ | 384.1 | 25 | 100 |

Note: The transition 467 -> 379 corresponds to the loss of a C3H4O3 fragment (88 Da) typical of the chromone ring structure cleavage.

Workflow Visualization

Bioanalytical Workflow

The following diagram outlines the logical flow from sample collection to data acquisition, highlighting the critical addition of the Deuterated IS.

Caption: Step-by-step bioanalytical workflow for Cromolyn quantitation using Protein Precipitation (PPT).

Method Validation Summary (Expected Performance)

This method is designed to meet FDA and EMA Bioanalytical Method Validation guidelines.

| Parameter | Specification / Result |

| Linearity Range | 0.5 – 1000 ng/mL (r² > 0.995) |

| LLOQ | 0.5 ng/mL (S/N > 10) |

| Accuracy (Intra-day) | 92.5% – 106.3% |

| Precision (CV%) | < 8.5% |

| Recovery | > 85% (Consistent between Analyte and IS) |

| Matrix Effect | < 10% suppression (Corrected by IS) |

| Carryover | < 20% of LLOQ in blank after ULOQ injection |

Troubleshooting & Expert Tips

-

Peak Tailing: Cromolyn can chelate with metals in the LC system. Ensure your system is passivated or use PEEK tubing where possible. Adding 5mM EDTA to the mobile phase can help if tailing persists.

-

Carryover: Due to the sticky nature of the dicarboxylic acid, ensure a high-organic needle wash (e.g., 50:50 ACN:IPA + 0.1% Formic Acid) is used.

-

IS Purity: Ensure the Cromolyn-d5 contains 0% unlabeled Cromolyn (d0), as this will artificially increase the analyte signal in blanks.

References

-

Lin, Z. J., et al. (2003). "Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma." Journal of Chromatography B.

-

Parekh, J. M., et al. (2011). "Operational aspects of regulatory guidelines for bioanalytical method validation." Journal of Pharmaceutical Analysis.

-

US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."

-

PubChem. "Cromolyn Sodium Compound Summary."[3] National Library of Medicine.

-

MedChemExpress. "Cromolyn-d5 Product Information."

Sources

Advanced Sample Preparation Strategies for the LC-MS/MS Analysis of Cromolyn Sodium in Biological Matrices

Introduction & Scientific Rationale

Cromolyn Sodium (Disodium Cromoglycate; DSCG) presents a unique challenge in bioanalytical chemistry. As a mast cell stabilizer used in the treatment of asthma and allergic rhinitis, its quantification in human plasma and urine is critical for pharmacokinetic (PK) studies. However, Cromolyn is a highly polar, dicarboxylic acid (pKa ~ 2.0) with negligible lipid solubility.

The Analytical Challenge:

-

Extreme Polarity: Cromolyn resists retention on standard Reversed-Phase (C18) columns without specific mobile phase modifiers, often eluting in the void volume where ion suppression is highest.

-

Extraction Difficulty: Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane, MTBE) is ineffective because Cromolyn remains in the aqueous phase.

-

Matrix Effects: In Electrospray Ionization (ESI), phospholipids and salts often co-elute with polar analytes, causing significant signal suppression or enhancement.

The Solution: Deuterated Internal Standardization: To ensure data integrity, Cromolyn-d5 is the mandatory Internal Standard (IS). Unlike structural analogs (e.g., Pravastatin), a stable isotope-labeled IS shares the exact physicochemical properties and retention time as the analyte. This allows it to perfectly track and compensate for:

-

Ion suppression events at the specific elution time.

-

Injection volume irregularities.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate sample preparation technique based on sensitivity requirements.

Figure 1: Decision tree comparing Protein Precipitation (PPT) and Solid Phase Extraction (SPE) workflows for Cromolyn analysis.

Protocol A: Protein Precipitation (High Throughput)

Application: Suitable for urine analysis or plasma PK studies where the Lower Limit of Quantitation (LLOQ) is moderate (>5 ng/mL). Mechanism: Organic solvents denature plasma proteins, causing them to precipitate while Cromolyn remains in the supernatant.

Reagents

-

Precipitating Agent: Methanol containing 0.1% Formic Acid (The acid helps stabilize the dicarboxylic acid moiety).

-

Internal Standard Solution: Cromolyn-d5 (100 ng/mL in water).

Step-by-Step Procedure

-

Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Spike: Add 10 µL of Cromolyn-d5 working solution. Vortex gently for 10 seconds.

-

Precipitation: Add 150 µL (1:3 ratio) of cold Acidified Methanol.

-

Note: Acetonitrile can be used, but Methanol often yields better recovery for highly polar carboxylates.

-

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to a clean vial.

-

Dilution (Optional): To improve peak shape on early-eluting peaks, dilute the supernatant 1:1 with water prior to injection.

Protocol B: Mixed-Mode WAX SPE (Gold Standard)

Application: Required for trace-level analysis (LLOQ < 1 ng/mL) and when removing phospholipids is critical to prevent matrix effects. Scientific Logic: Cromolyn is an anion at neutral pH. A Weak Anion Exchange (WAX) sorbent retains Cromolyn via electrostatic interaction, allowing aggressive organic washing to remove neutrals and phospholipids before eluting the drug by neutralizing the charge (acidic elution).

Reagents

-

SPE Cartridge: Mixed-Mode WAX (e.g., Oasis WAX or Strata-X-AW), 30 mg/1 cc.

-

Loading Buffer: 2% Formic Acid in Water.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Procedure

-

Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS. Dilute 1:1 with 2% Formic Acid .

-